2,2-Ethylmethylthiazolidine

Description

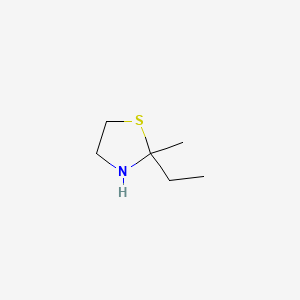

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSHBVNPPGEAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NCCS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309350 | |

| Record name | 2-Ethyl-2-methylthiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-64-4 | |

| Record name | 2-Ethyl-2-methylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Ethylmethylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylthiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Ethylmethylthiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-2-methylthiazolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ7T97U9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,2 Ethylmethylthiazolidine and Its Analogues

Conventional and Established Synthetic Routes

Traditional methods for synthesizing the thiazolidine (B150603) ring system have long been established, primarily relying on multicomponent reactions and direct cyclocondensation of suitable precursors. These routes are well-documented and form the foundation of thiazolidine chemistry.

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials. nih.gov This approach is prized for its high atom economy, procedural simplicity, and the ability to generate complex molecular structures in fewer steps. nih.govresearchgate.net For the synthesis of 2,2-disubstituted thiazolidines like 2,2-Ethylmethylthiazolidine, a three-component reaction is typically employed.

The general MCR strategy involves the reaction of a β-aminothiol (such as cysteamine), a carbonyl compound (butan-2-one for this compound), and a third component, which can vary depending on the desired substitution on the thiazolidine ring. nih.gov The reaction proceeds through the in-situ formation of an imine from the amine and ketone, which is then trapped by the thiol via an intramolecular cyclization to form the stable five-membered thiazolidine ring. nih.gov Various MCRs, including the Ugi and Biginelli reactions, have been adapted for the synthesis of diverse heterocyclic libraries, showcasing the versatility of this approach. nih.gov

The most direct and fundamental method for the synthesis of this compound is the cyclocondensation reaction between cysteamine (B1669678) and butan-2-one (methyl ethyl ketone). nih.gov This reaction is a cornerstone of thiazolidine synthesis and involves the condensation of a β-aminothiol with an aldehyde or ketone. jocpr.com

The mechanism proceeds in two key steps:

Imine Formation: The primary amine of cysteamine performs a nucleophilic attack on the carbonyl carbon of butan-2-one. This is followed by dehydration, typically under acidic catalysis or with azeotropic removal of water, to form a reactive iminium ion intermediate, commonly referred to as a Schiff base.

Intramolecular Cyclization: The thiol group of the same molecule then acts as a nucleophile, attacking the electrophilic carbon of the imine. This intramolecular thia-Michael addition results in the formation of the five-membered heterocyclic ring, yielding the final this compound product.

This method is robust and widely applicable for producing a variety of 2,2-disubstituted thiazolidines by simply varying the ketone or aldehyde precursor. jocpr.com

Green Chemistry Approaches for Sustainable Thiazolidine Synthesis

In response to the growing need for environmentally responsible chemical processes, green chemistry principles have been increasingly applied to thiazolidine synthesis. nih.gov These modern approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.gov

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of thiazolidine derivatives by dramatically reducing reaction times and often improving product yields. jocpr.comnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. jocpr.comresearchgate.net In the synthesis of thiazolidinone derivatives, microwave irradiation has been shown to reduce reaction times from several hours to just a few minutes, while also increasing yields. nih.govmdpi.comrasayanjournal.co.in This efficiency minimizes energy consumption and the potential for side-product formation.

Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been successfully used in the multicomponent synthesis of thiazolidinones, leading to good yields in shorter timeframes. researchgate.net

Table 1: Comparison of Conventional vs. Energy-Assisted Synthesis of Thiazolidinones

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 4–7 hours | Moderate | mdpi.com |

| Microwave Irradiation | 8–12 minutes | 75% - 82% | nih.govmdpi.com |

| Ultrasound Irradiation | 20–60 minutes | Good to Excellent | researchgate.netnih.gov |

Solid-Supported Catalysts: To simplify product purification and enable catalyst recycling, a key principle of green chemistry, various solid-supported catalysts have been developed for thiazolidine synthesis. pharmascholars.com These heterogeneous catalysts can be easily filtered off from the reaction mixture, reducing waste and operational complexity. pharmascholars.com Examples include:

Silica-supported acids: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient catalyst for the three-component synthesis of 2,3-disubstituted thiazolidin-4-ones. rsc.orgresearchgate.net

Magnetic Nanoparticles: Catalysts such as FeNi₃ or CoFe₂O₄ supported on magnetic nanoparticles offer excellent reusability, as they can be easily recovered using an external magnet. nih.gov

Polymer Resins: Ion-exchange resins like Amberlite IR-120H serve as reusable solid acid catalysts. nih.gov

Catalyst-Free Methodologies: An even greener approach involves performing the synthesis without any catalyst. Several catalyst-free methods for thiazolidine synthesis have been reported, often proceeding under mild, solvent-free conditions or at room temperature. rsc.orgresearchgate.net These reactions rely on the inherent reactivity of the precursors, avoiding the cost, toxicity, and waste associated with catalysts. nih.govnih.gov For instance, the domino ring-opening cyclization of aziridines with aroyl isothiocyanates can produce 2-iminothiazolidines under catalyst- and solvent-free conditions. nih.gov

Table 2: Examples of Green Catalysts in Thiazolidinone Synthesis

| Catalyst Type | Catalyst Example | Key Advantages | Reference |

| Solid Acid | HClO₄–SiO₂ | High efficiency, easy separation | rsc.orgresearchgate.net |

| Magnetic Nanoparticle | FeNi₃-IL MNPs | Excellent reusability, solvent-free conditions | nih.gov |

| Biopolymer-based | β-cyclodextrin-SO₃H | Reusable, non-toxic, uses water as solvent | nih.gov |

| Catalyst-Free | N/A | No catalyst waste, mild conditions | nih.govrsc.orgresearchgate.net |

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses often use volatile organic compounds (VOCs), which can be hazardous and polluting. Green chemistry promotes the use of safer alternatives.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. nih.gov Certain thiazolidine syntheses, particularly those using water-tolerant catalysts like β-cyclodextrin-SO₃H, have been successfully performed in aqueous media. nih.gov

Ionic Liquids (ILs): ILs are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govtandfonline.com They can function as both the reaction medium and the catalyst, facilitating efficient thiazolidine synthesis. researchgate.nettandfonline.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea (B33335) or glycerol) that form a liquid with a much lower melting point than its individual components. nih.govresearchgate.net They are biodegradable, non-toxic, and inexpensive. encyclopedia.pubeurekaselect.com DESs have proven to be highly effective media and catalysts for the synthesis of thiazolidin-4-ones, offering excellent yields and simple workup procedures. nih.govnih.gov

The use of these benign solvents, combined with reusable catalysts and energy-efficient methods, represents the forefront of sustainable synthesis for this compound and its analogues. nih.gov

Regioselective and Stereoselective Synthesis of Thiazolidine Derivatives

The construction of the thiazolidine ring generally involves the condensation of a β-aminothiol with an aldehyde or a ketone. The regioselectivity of this reaction is inherently controlled by the structure of the starting materials, where the sulfur atom attacks the carbonyl carbon, followed by intramolecular cyclization through the formation of a carbon-nitrogen bond.

In the context of 2,2-disubstituted thiazolidines, the primary approach involves the reaction of cysteamine with an unsymmetrical ketone. For the synthesis of this compound, the logical precursors would be cysteamine and butan-2-one. The reaction proceeds via the formation of a hemithioacetal intermediate, which then cyclizes to the thiazolidine.

While the synthesis of the thiazolidine core itself is generally regioselective, the introduction of stereocenters, particularly at the C2 position, requires more sophisticated strategies. When a chiral β-aminothiol is used, diastereoselectivity can be induced. Furthermore, the use of chiral catalysts can enable enantioselective synthesis.

A notable methodology for achieving stereoselectivity in the synthesis of related thiazolidine derivatives involves the use of Lewis acid catalysts in the reaction of aziridines with isothiocyanates. This approach has been shown to produce 2-iminothiazolidines with good enantiomeric excess. Although not directly applied to 2,2-dialkylthiazolidines, this strategy highlights the potential for catalyst-controlled stereoselective synthesis in the broader class of thiazolidine derivatives.

The table below summarizes various synthetic approaches for thiazolidine derivatives, highlighting the potential for regioselectivity and stereoselectivity.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type | Selectivity |

| Cysteamine | Butan-2-one | Acid or Base catalyst | This compound | Regioselective |

| Substituted Aziridines | Isothiocyanates | Lewis Acid (e.g., BF₃·OEt₂) | 2-Iminothiazolidines | Regio- and Stereoselective |

| L-Cysteine | Aldehydes | - | 2-Substituted-thiazolidine-4-carboxylic acids | Diastereoselective |

Derivatization Strategies at Key Positions of the Thiazolidine Ring System

The functionalization of the thiazolidine ring at its key positions—namely the nitrogen at position 3 (N3) and the carbons at positions 2, 4, and 5 (C2, C4, C5)—is crucial for modifying the properties of the molecule and synthesizing a diverse range of analogues.

Derivatization at the N3 Position

The secondary amine nitrogen in the thiazolidine ring is a common site for derivatization. Two primary strategies for functionalizing the N3 position are N-acylation and N-alkylation.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. For instance, N-acylation of thiazolidines with fatty acid chlorides has been employed to create amphiphilic molecules with interesting biological activities. nih.gov

N-Alkylation: Alkyl groups can be introduced at the N3 position through reaction with alkyl halides. This is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. One-step N-alkylation procedures using a base like triethylamine (B128534) have been developed for related thiazolidine systems, offering a convenient and efficient method. arkat-usa.org

The following table provides examples of N-derivatization reactions on the thiazolidine ring.

| Position | Reaction Type | Reagents | Product Functional Group |

| N3 | N-Acylation | Fatty Acid Chloride, Triethylamine | Amide |

| N3 | N-Alkylation | Alkyl Bromide, Triethylamine | Tertiary Amine |

Derivatization at the C4 and C5 Positions

The C4 and C5 positions of the thiazolidine ring, being part of the carbon backbone, are generally less reactive than the N3 position in a saturated system like this compound. However, in thiazolidine derivatives containing activating groups, such as a carbonyl at C4 (thiazolidin-4-ones), the C5 position becomes amenable to derivatization.

Knoevenagel Condensation at C5: In thiazolidin-4-ones and thiazolidine-2,4-diones, the methylene (B1212753) group at the C5 position is activated by the adjacent carbonyl group(s). This allows for Knoevenagel condensation with aldehydes and ketones in the presence of a base, leading to the formation of 5-ylidene derivatives. This is a widely used strategy for the synthesis of a large number of biologically active thiazolidine analogues.

While this specific reaction is not directly applicable to this compound due to the lack of an activating group at C4, it represents a key strategy for the derivatization of the thiazolidine scaffold. Functionalization at C4 and C5 in a saturated 2,2-disubstituted thiazolidine would likely require more complex synthetic routes, possibly involving the use of a starting material that already contains the desired functionality at these positions prior to ring formation.

The table below outlines a key derivatization strategy for the C5 position in activated thiazolidine systems.

| Position | Reaction Type | Reagents | Product Feature | Applicable to this compound? |

| C5 | Knoevenagel Condensation | Aldehyde/Ketone, Base | Exocyclic double bond | No (requires activating group at C4) |

State of the Art Spectroscopic and Analytical Characterization Techniques for 2,2 Ethylmethylthiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 2,2-Ethylmethylthiazolidine. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the neighboring atoms, particularly the electronegative nitrogen and sulfur atoms of the thiazolidine (B150603) ring.

The protons of the ethyl group are anticipated to show a quartet for the methylene (B1212753) (-CH2-) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group directly attached to the C2 position would appear as a singlet. The methylene protons of the thiazolidine ring at the C4 and C5 positions are expected to appear as triplets. The N-H proton typically presents as a broad singlet.

Predicted ¹H-NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 1.5 - 2.5 | broad singlet | - |

| C5-H₂ | 2.8 - 3.2 | triplet | 6.0 - 7.0 |

| C4-H₂ | 3.2 - 3.6 | triplet | 6.0 - 7.0 |

| C2-CH₂CH₃ | 1.6 - 2.0 | quartet | 7.0 - 8.0 |

| C2-CH₃ | 1.3 - 1.7 | singlet | - |

| C2-CH₂CH₃ | 0.8 - 1.2 | triplet | 7.0 - 8.0 |

Note: Predicted values are based on typical ranges for similar structural motifs.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shift of the quaternary carbon at the C2 position, bonded to both nitrogen and sulfur, is expected to be significantly downfield. The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.

Predicted ¹³C-NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 70 - 85 |

| C4 | 45 - 55 |

| C5 | 25 - 35 |

| C2-CH₂CH₃ | 30 - 40 |

| C2-CH₃ | 20 - 30 |

| C2-CH₂CH₃ | 5 - 15 |

Note: Predicted values are based on typical ranges for similar structural motifs.

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the methylene and methyl protons of the ethyl group, and between the protons on C4 and C5 of the thiazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbon at C2, as it would show correlations to the protons of the ethyl and methyl groups attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. They would be valuable in determining the preferred conformation of the thiazolidine ring and the spatial arrangement of the substituents at the C2 position.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-S bonds.

Predicted Characteristic IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-N Stretch | 1180 - 1360 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: These are predicted frequency ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₆H₁₃NS, which corresponds to a molecular weight of approximately 131.24 g/mol .

Upon ionization in the mass spectrometer, the molecular ion (M⁺) would be formed. The fragmentation of this ion is expected to proceed through characteristic pathways for thiazolidine derivatives. Common fragmentation would involve the loss of the alkyl substituents at the C2 position.

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 131 | Molecular Ion |

| [M - CH₃]⁺ | 116 | Loss of a methyl group |

| [M - C₂H₅]⁺ | 102 | Loss of an ethyl group |

| [C₄H₈NS]⁺ | 102 | Thiazolidine ring fragment after loss of ethyl |

| [C₅H₁₀N]⁺ | 84 | Fragment from ring opening |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of this compound and for its quantitative analysis in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a viable technique for purity assessment. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable. A flame ionization detector (FID) would provide good sensitivity for this organic compound. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) would be the method of choice, as it provides both retention time and mass spectral data. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of thiazolidine derivatives. For a compound like this compound, reversed-phase HPLC would be appropriate. A C18 or C8 stationary phase could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acid modifier, such as formic acid or trifluoroacetic acid, may be added to the mobile phase to improve peak shape. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). akjournals.comresearchgate.net Chiral HPLC methods could also be developed to separate enantiomers if the compound is chiral and has been synthesized as a racemate. akjournals.comresearchgate.net The purity of the compound is often verified by multiple analytical techniques to ensure accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like thiazolidine derivatives. While specific, detailed HPLC methodologies for this compound are not extensively documented in publicly available literature, established methods for similar isothiazolinone preservatives can provide a framework for its analysis.

Typically, a reversed-phase HPLC method would be employed, utilizing a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with an acid modifier like acetic acid) and an organic solvent (like methanol or acetonitrile). nih.govelementalmicroanalysis.com Detection is commonly achieved using a UV detector at a wavelength where the thiazolidine ring or its substituents exhibit absorbance. nih.gov For enhanced sensitivity and selectivity, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized to provide mass-to-charge ratio information, aiding in unequivocal identification. jmchemsci.com

A hypothetical HPLC method for this compound could be developed based on these principles. The optimization of such a method would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape.

Table 1: Illustrative HPLC Parameters for Thiazolidine Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275-285 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Note: This table represents typical starting conditions for method development for related compounds and would require specific optimization for this compound.

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is a relatively small molecule, it is amenable to GC analysis. GC applications are crucial for impurity profiling and ensuring the purity of the final compound. nih.gov

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The choice of the stationary phase in the column is critical for achieving separation. A mid-polarity phase, such as a 5% phenyl methyl siloxane column, is often suitable for a wide range of organic compounds. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification of the compound and any potential impurities. merckmillipore.com

Table 2: General Gas Chromatography Parameters for Volatile Organic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 or similar mid-polarity capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Note: Specific parameters would need to be empirically determined for the analysis of this compound.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin Layer Chromatography is an indispensable tool for the rapid and cost-effective monitoring of chemical reactions and for the preliminary analysis of compound purity. It is particularly useful in the synthesis of thiazolidine derivatives to track the consumption of starting materials and the formation of the product.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase ascends the plate by capillary action, and different components travel at different rates based on their polarity and interaction with the stationary phase. For thiazolidine compounds, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. After development, the spots can be visualized under UV light if the compound is UV-active, or by using a chemical staining agent. The retention factor (Rf value) is a key parameter used to identify compounds.

Table 3: Example TLC System for Monitoring Organic Reactions

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl Acetate / n-Hexane (e.g., 1:1 v/v) |

| Visualization | UV lamp (254 nm) or Potassium Permanganate stain |

Note: The optimal mobile phase composition must be determined experimentally to achieve good separation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then used to calculate the empirical formula of the compound, providing a crucial verification of its elemental composition. For this compound, with a molecular formula of C6H13NS, elemental analysis provides a direct confirmation that the synthesized compound has the correct atomic constituents in the correct ratios.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures. The resulting combustion gases (CO2, H2O, N2, and SO2) are separated and quantified by detectors. The experimentally determined percentages of C, H, N, and S are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C6H13NS)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 54.92 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.99 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.68 |

| Sulfur | S | 32.06 | 1 | 32.06 | 24.42 |

| Total | | | | 131.237 | 100.00 |

Computational Chemistry and Quantum Mechanical Studies of 2,2 Ethylmethylthiazolidine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

DFT is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It provides insights into the distribution of electrons and is foundational for calculating various molecular properties.

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The energy difference between them, the HOMO-LUMO gap, is a key indicator: a smaller gap generally suggests higher reactivity and lower stability. researchgate.netpmf.unsa.ba From these orbital energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. irjweb.com However, specific DFT calculations to determine the HOMO-LUMO gap and related reactivity descriptors for 2,2-Ethylmethylthiazolidine have not been reported in the surveyed literature.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like vibrational (infrared and Raman) and NMR spectra. These theoretical spectra can aid in the interpretation of experimental data. Furthermore, computational analysis can map the conformational landscape of a molecule by identifying its most stable three-dimensional structures (conformers). For flexible molecules, this is critical for understanding their behavior. No specific computational studies on the spectroscopic or conformational properties of this compound are currently available.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). journaljpri.comsamipubco.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnajah.edu Thiazolidine (B150603) derivatives, as a class, have been the subject of numerous docking studies to evaluate their potential as therapeutic agents. journaljpri.commdpi.com However, specific docking simulations involving this compound against any biological target have not been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov This technique is used to understand the dynamic behavior of systems, assess the stability of protein-ligand complexes, and explore conformational changes. researchgate.netmdpi.complos.org While MD simulations are commonly applied to study thiazolidine-containing compounds in biological contexts, journaljpri.com no such studies have been performed for this compound.

In Silico Prediction of Mechanistic Pathways and Reaction Energetics

Computational chemistry allows for the in silico exploration of chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a reaction and determine its energetic feasibility. This approach provides insights that can be difficult to obtain through experimental means alone. The scientific literature lacks any in silico studies on the reaction energetics or mechanistic pathways involving this compound.

Chemical Reactivity and Transformation Mechanisms of 2,2 Ethylmethylthiazolidine

Ring-Opening and Ring-Closing Reactions

The thiazolidine (B150603) ring in 2,2-ethylmethylthiazolidine can undergo cleavage under various conditions, most notably through acid-catalyzed hydrolysis. This process involves the protonation of the ring nitrogen or sulfur, followed by nucleophilic attack of water, leading to the opening of the ring to form the corresponding N-(2-mercaptoethyl) derivative of butan-2-one. This reaction is essentially the reverse of its formation from cysteamine (B1669678) and butan-2-one.

The equilibrium between the open-chain Schiff base and the cyclic thiazolidine is a well-documented phenomenon known as ring-chain tautomerism. nih.gov The position of this equilibrium is influenced by factors such as pH, temperature, and the nature of the substituents on the ring. For 2,2-disubstituted thiazolidines like this compound, the cyclic form is generally favored under neutral and basic conditions. However, in acidic media, the equilibrium can shift towards the open-chain iminium ion, making the molecule susceptible to hydrolysis. nih.gov

Table 1: Representative Conditions for Acid-Catalyzed Ring-Opening of 2,2-Disubstituted Thiazolidines

| Catalyst | Solvent | Temperature (°C) | Outcome |

| Dilute HCl | Water | 25 - 50 | Hydrolysis to N-(2-mercaptoethyl)butan-2-one |

| p-Toluenesulfonic acid | Toluene | Reflux | Equilibrium shift towards open-chain form |

| Acetic Acid | Water/Ethanol | 60 | Slow hydrolysis |

Electrophilic and Nucleophilic Substitution Reactions on the Thiazolidine Ring

Electrophilic Substitution:

The thiazolidine ring in this compound is a saturated heterocyclic system, and as such, does not undergo classical electrophilic aromatic substitution. However, the nitrogen and sulfur atoms possess lone pairs of electrons, making them nucleophilic centers susceptible to attack by electrophiles.

The secondary amine nitrogen is the most common site for electrophilic attack. Reactions such as N-acylation and N-alkylation can readily occur. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-2,2-ethylmethylthiazolidine. Similarly, reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. doubtnut.com

Nucleophilic Substitution:

Direct nucleophilic substitution on the carbon atoms of the thiazolidine ring is generally difficult due to the lack of a good leaving group and the electron-rich nature of the ring. However, functionalization at the C4 and C5 positions can be achieved through multi-step sequences that involve the use of appropriately substituted starting materials during the synthesis of the thiazolidine ring.

Oxidation and Reduction Pathways

Oxidation:

The sulfur atom in the thiazolidine ring is susceptible to oxidation. Controlled oxidation, for instance with one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to yield the corresponding sulfoxide. Further oxidation with a stronger oxidizing agent or an excess of the oxidant can lead to the formation of the sulfone. organic-chemistry.orgnih.govorganic-chemistry.org The presence of the electron-donating alkyl groups at the C2 position may slightly influence the reactivity of the sulfur atom towards oxidation.

Table 2: Expected Products from the Oxidation of this compound

| Oxidizing Agent | Stoichiometry | Expected Product |

| Hydrogen Peroxide | 1 equivalent | This compound-1-oxide |

| m-CPBA | 1 equivalent | This compound-1-oxide |

| Hydrogen Peroxide | Excess | This compound-1,1-dioxide |

| Potassium Permanganate | Excess | This compound-1,1-dioxide |

Note: This table is based on the general oxidation patterns of thioethers and thiazolidine derivatives. Specific experimental data for this compound is not extensively documented.

Reduction:

The thiazolidine ring is generally stable to many reducing agents. However, under harsh conditions, cleavage of the C-S or C-N bonds can occur. For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) could potentially lead to ring opening to afford the corresponding amino alcohol. ic.ac.ukic.ac.ukmasterorganicchemistry.comadichemistry.comyoutube.com Catalytic hydrogenation may also lead to ring cleavage under forcing conditions, although the C-S bond is typically more susceptible to hydrogenolysis than the C-N bond.

Metal-Catalyzed Reactions and Cross-Coupling Strategies

While the direct metal-catalyzed cross-coupling of the saturated C-H bonds in this compound is challenging, the nitrogen atom can participate in metal-catalyzed reactions. For example, copper-catalyzed N-arylation reactions, a variation of the Ullmann condensation, could potentially be used to introduce an aryl group at the nitrogen atom. nih.gov

Palladium-catalyzed cross-coupling reactions are more commonly employed for the functionalization of thiazole, the aromatic counterpart of thiazolidine. However, recent advances in C-H activation could potentially allow for the direct functionalization of the thiazolidine ring, although such examples for 2,2-dialkylthiazolidines are not yet widely reported. The development of suitable directing groups attached to the nitrogen atom could facilitate such transformations in the future.

Table 3: Potential Metal-Catalyzed Reactions Involving the 2,2-Dialkylthiazolidine Scaffold

| Reaction Type | Metal Catalyst | Coupling Partner | Potential Product |

| N-Arylation | Copper(I) Iodide | Aryl Halide | N-Aryl-2,2-ethylmethylthiazolidine |

| C-H Activation/Arylation | Palladium(II) Acetate (B1210297) | Aryl Halide | C-Arylated this compound |

Note: This table outlines potential synthetic strategies based on known metal-catalyzed reactions of related heterocyclic systems. The feasibility and specific conditions for these reactions with this compound would require experimental investigation.

Mechanistic Investigations of Biological Interactions of Thiazolidine Derivatives Non Clinical Focus

Molecular Target Engagement and Receptor Modulation Studies (In Vitro and In Silico)

Detailed in vitro and in silico studies elucidating the specific molecular targets and receptor modulation activities of 2,2-Ethylmethylthiazolidine are not available in the reviewed scientific literature.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Mechanistic Pathways

There is no specific evidence to suggest that this compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). While the thiazolidinedione chemical scaffold is famously associated with PPARγ agonism, this feature is not inherent to all thiazolidine (B150603) derivatives. Without dedicated studies on this compound, any potential interaction with PPARγ and its related mechanistic pathways is purely speculative.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases, Aldose Reductase)

No studies have been published that specifically investigate the inhibitory effects of this compound on key enzyme classes such as kinases, proteases, or aldose reductase. The potential for this compound to act as an enzyme inhibitor has not been explored, and therefore, its mechanisms of action in this context are unknown.

Nucleic Acid and Protein Binding Interactions (In Vitro Characterization)

The in vitro characterization of nucleic acid and protein binding interactions for this compound has not been reported. There are no available data from techniques such as electrophoretic mobility shift assays, surface plasmon resonance, or isothermal titration calorimetry that would define its binding affinities and specificities for biological macromolecules.

Cellular Pathway Modulation in Model Systems (Excluding Clinical Human Trials)

Research on the modulation of cellular pathways by this compound in model systems is absent from the scientific literature. Consequently, its effects on signaling cascades, gene expression, or other cellular processes have not been determined.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Specific structure-activity relationship (SAR) studies for this compound to provide mechanistic insights are not available. While SAR studies are common for classes of biologically active thiazolidine derivatives, these have not been extended to or reported for this compound itself. Such studies would be crucial to understand how the ethyl and methyl substitutions at the C2 position influence its biological activity and molecular interactions.

2,2 Ethylmethylthiazolidine As a Key Intermediate in Complex Organic Synthesis

Role in the Construction of Advanced Heterocyclic Scaffolds

The thiazolidine (B150603) nucleus serves as a foundational structure for the synthesis of more elaborate heterocyclic systems. Its stability and the reactivity of its nitrogen and adjacent carbon atoms allow it to be incorporated into larger, often biologically active, molecules.

Detailed Research Findings: Researchers have successfully used the thiazolidine framework to create hybrid molecules with potential therapeutic applications. For instance, new 4-thiazolidinones incorporating pyrazinyl and thiazolyl scaffolds have been synthesized and investigated for antitubercular activity. researchgate.net In these syntheses, the core thiazolidinone ring is constructed and then linked to other heterocyclic moieties, demonstrating its role as a reliable building block.

Similarly, the thiazolidine-2,4-dione (TZD) skeleton is a well-known pharmacophore, particularly in the development of antidiabetic agents. nih.govresearchgate.net The synthesis of these advanced scaffolds often involves a Knoevenagel condensation between a substituted aldehyde and the parent thiazolidine-2,4-dione ring, highlighting the utility of the core structure in building molecular complexity. frontiersin.org These examples underscore the general strategy of using the thiazolidine ring as a central component to which other functional and structural elements are added.

Precursor to Other Synthetically Challenging Molecules

Thiazolidine derivatives can act as masked functional groups or as intermediates that can be transformed into other valuable molecules through ring-opening or rearrangement reactions.

Detailed Research Findings: The formation of a thiazolidine ring is a key step in certain methods for synthesizing cyclic peptides from linear precursors. This strategy employs the reversible condensation between a 1,2-aminothiol (like that from an N-terminal cysteine) and an aldehyde. The initial formation of the thiazolidine ring acts as a "capture device," bringing the N- and C-termini of a peptide chain into close proximity. This facilitates a subsequent, proximity-driven intramolecular reaction, such as an O-to-N acyl transfer, to form the final, stable cyclic peptide. This demonstrates the role of the thiazolidine ring as a temporary, yet crucial, intermediate that enables a challenging macrocyclization.

Strategies for Chiral Pool Synthesis and Asymmetric Transformations

The thiazolidine scaffold plays a significant role in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. This is often achieved by using chiral thiazolidine derivatives that act as catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Detailed Research Findings: Chiral thiazolidinethiones and oxazolidinethiones, which are structurally related to thiazolidines, are well-regarded as versatile chiral auxiliaries. researchgate.net These auxiliaries are typically prepared from readily available "chiral pool" starting materials, such as α-amino acids (e.g., L-cysteine). Once attached to a substrate, the bulky and conformationally rigid thiazolidinethione ring effectively shields one face of the molecule, forcing incoming reagents to attack from the opposite, less-hindered face. This strategy provides high levels of asymmetric induction in a variety of transformations, including:

Asymmetric Aldol (B89426) Condensations: Controlling the formation of new carbon-carbon bonds with specific stereochemistry.

Stereoselective Alkylations: Adding alkyl groups to a molecule with precise three-dimensional control.

Furthermore, bisphosphine-catalyzed double-Michael reactions have been developed to produce highly substituted, optically active thiazolidines from amino acid-derived pronucleophiles. nih.gov This method provides efficient access to thiazolidine derivatives with significant structural diversity and asymmetry, which can then be used as synthetic intermediates or ligands in further asymmetric reactions. nih.gov The stereochemistry of the final product is directly influenced by the chiral starting materials and the catalytic system employed.

Future Perspectives and Emerging Research Avenues for 2,2 Ethylmethylthiazolidine

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of 2,2-disubstituted thiazolidines typically involves the condensation reaction between a β-amino-thiol, such as cysteamine (B1669678), and a ketone. In the case of 2,2-Ethylmethylthiazolidine, this would involve the reaction of cysteamine with butan-2-one. While this method is established, future research could focus on the development of novel and more efficient synthetic methodologies.

Emerging research avenues in this area could include:

Catalyst Development: The exploration of novel catalysts, such as organocatalysts or metal-based catalysts, could lead to milder reaction conditions, higher yields, and improved purity of this compound. For instance, the use of proline and its derivatives has been successful in promoting asymmetric aldol (B89426) reactions for other heterocyclic systems and could be adapted for thiazolidine (B150603) synthesis. benthamdirect.com

Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This could involve the use of environmentally benign solvents, such as water or deep eutectic solvents, to replace traditional volatile organic compounds. frontiersin.org Furthermore, microwave-assisted and ultrasound-assisted syntheses could be investigated to reduce reaction times and energy consumption.

Flow Chemistry: The implementation of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of scalability, safety, and product consistency. This approach allows for precise control over reaction parameters, leading to optimized processes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Higher yields, milder conditions, improved stereoselectivity | Development of organocatalysts, metal complexes, and nanocatalysts |

| Green Chemistry | Reduced environmental impact, safer processes | Use of aqueous media, deep eutectic solvents, microwave and ultrasonic irradiation |

| Flow Chemistry | Scalability, improved safety, process optimization | Reactor design, optimization of reaction parameters in a continuous flow system |

Integration of Advanced Computational and Experimental Approaches

The integration of computational modeling with experimental studies offers a powerful approach to understanding the properties and reactivity of this compound at a molecular level. Future research in this area will likely focus on a synergistic application of these techniques.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structure of this compound. These calculations can provide insights into its conformational preferences, spectroscopic properties (such as NMR and IR spectra), and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound in different solvent environments. This is crucial for understanding its behavior in solution and its potential interactions with biological macromolecules.

Experimental Approaches:

Advanced Spectroscopic Techniques: The detailed characterization of synthesized this compound will rely on advanced spectroscopic methods, including 2D NMR techniques (COSY, HSQC, HMBC) and X-ray crystallography. These experimental data will be essential for validating the predictions from computational models.

Chiral Separation and Analysis: Since the carbon at the 2-position of this compound is a stereocenter, future research should focus on the separation of its enantiomers. Chiral chromatography techniques, coupled with chiroptical spectroscopy (such as circular dichroism), will be vital for studying the stereochemistry and potential stereospecific interactions of this compound.

| Technique | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic properties, and reactivity. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility and solvent effects. |

| 2D NMR Spectroscopy | Unambiguous structural elucidation and assignment of proton and carbon signals. |

| X-ray Crystallography | Determination of the precise three-dimensional structure in the solid state. |

| Chiral Chromatography | Separation of the (R) and (S) enantiomers. |

Exploration of Undiscovered Mechanistic Biological Interactions

The thiazolidine scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov A significant future research avenue for this compound will be the systematic exploration of its potential biological activities and the elucidation of its mechanisms of action.

Potential Areas of Investigation:

Antimicrobial Screening: Given that many thiazolidine derivatives exhibit antimicrobial properties, this compound should be screened against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition Assays: Thiazolidine-containing compounds have been identified as inhibitors of various enzymes. Future studies could investigate the inhibitory potential of this compound against clinically relevant enzymes.

Anticancer Activity: The anticancer potential of this compound could be evaluated against various cancer cell lines. Mechanistic studies could then focus on its effects on cell cycle progression, apoptosis, and key signaling pathways.

A systematic approach to exploring these biological interactions will be crucial. This would involve initial high-throughput screening followed by more detailed in vitro and in vivo studies for any promising "hit" compounds.

Applications in Advanced Material Science and Catalysis

Beyond its potential biological applications, this compound could also find utility in the fields of material science and catalysis. This represents a largely unexplored but promising area of research.

Emerging Research Directions:

Asymmetric Catalysis: Chiral thiazolidine derivatives have been successfully employed as ligands in asymmetric catalysis, for instance, in palladium-catalyzed allylic alkylations. researchgate.net Once the enantiomers of this compound are resolved, they could be investigated as novel chiral ligands for a variety of asymmetric transformations, potentially leading to new methods for the synthesis of enantiomerically pure compounds.

Polymer Science: The bifunctional nature of the thiazolidine ring (containing both nitrogen and sulfur heteroatoms) makes it an interesting building block for the synthesis of novel polymers. Research could focus on the incorporation of the this compound moiety into polymer backbones to create materials with unique thermal, optical, or coordination properties.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for various metals and alloys. Future studies could evaluate the potential of this compound to act as a corrosion inhibitor, particularly in acidic environments.

| Application Area | Proposed Role of this compound |

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions. |

| Polymer Science | Monomeric unit for the synthesis of novel polymers. |

| Corrosion Inhibition | Protective agent for metallic surfaces. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Ethylmethylthiazolidine to improve yield and purity?

- Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 70–140°C for cyclization steps), solvent polarity (e.g., ethanol or glacial acetic acid), and catalyst selection (e.g., sodium acetate for buffering). For example, thiazolidine derivatives are often synthesized via condensation reactions between amines and carbonyl-containing compounds under reflux conditions . Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via rotary evaporation can enhance yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=S stretching at ~1250 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- ¹H-NMR: Resolves proton environments (e.g., methyl/ethyl substituents at δ 1.2–1.5 ppm, thiazolidine ring protons at δ 3.0–4.0 ppm) .

- X-Ray Crystallography: Provides definitive structural confirmation, as demonstrated for analogous thiazolidine derivatives in Acta Crystallographica Section E .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Recrystallization in solvents like ethanol or hexane can standardize purity. Cross-validate data with peer-reviewed studies (e.g., compare IR/NMR spectra with Kasmi et al. or Pareek et al.) and report experimental conditions (e.g., heating rate for melting point determination) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound into bioactive derivatives?

- Methodological Answer:

- Substitution Reactions: Nucleophilic attack at the thiazolidine sulfur atom by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation/Reduction: Controlled oxidation with m-CPBA forms sulfoxides, while LiAlH₄ reduces C=N bonds to secondary amines .

- Knoevenagel Condensation: Base-catalyzed reactions with aldehydes yield arylidene derivatives, enhancing pharmacological potential (e.g., anti-inflammatory or antiviral activity) .

Q. How can computational modeling guide the design of this compound-based inhibitors for kinase targets?

- Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinities with targets (e.g., CDK1 or GSK3β kinases). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- MD Simulations: Assess stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. What strategies resolve contradictions in biological activity data for thiazolidine derivatives across studies?

- Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial assays in Samia et al. vs. Ali et al.) and normalize variables like bacterial strain or incubation time .

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the thiazolidine ring) with bioactivity trends .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in pharmacological studies?

- Methodological Answer:

- PPE: Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure. Inspect gloves for defects before use .

- Ventilation: Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., H₂S during acidic hydrolysis) .

- Regulatory Compliance: Adhere to EFSA guidelines for chronic toxicity studies and genotoxicity assessments (e.g., Ames test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.